molecular formula C7H3ClF3N3 B2385003 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1934633-19-8

2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2385003
CAS No.: 1934633-19-8
M. Wt: 221.57
InChI Key: JYGFBZMVYKCERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridine compound in the presence of a trifluoromethylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGFBZMVYKCERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.